molecular formula C16H16ClN3O3S B1676511 Metolazone CAS No. 17560-51-9

Metolazone

Número de catálogo: B1676511
Número CAS: 17560-51-9
Peso molecular: 365.8 g/mol
Clave InChI: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metolazone is a quinazoline-sulfonamide derivative that functions as a potent, long-acting thiazide-like diuretic agent . Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, thereby reducing the reabsorption of electrolytes and water and promoting diuresis . This makes it a valuable compound for researching the pathophysiology and treatment of conditions like hypertension and edema associated with congestive heart failure and chronic kidney disease . A key research advantage of this compound is its demonstrated activity in research models with moderately to severely compromised renal function, a setting where many other thiazide-type agents lose efficacy . Furthermore, it exhibits a distinct pharmacokinetic profile with a longer half-life of approximately 14 hours and high bioavailability, allowing for sustained experimental observation . Researchers also utilize this compound to investigate electrolyte balance, as its action can lead to the excretion of sodium, chloride, and water, while also promoting potassium and magnesium loss, providing a model for studying related biochemical pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM ETHANOL

CAS No.

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Core Reaction Sequence

The foundational synthesis of metolazone begins with 2-amino-4-chlorobenzoic acid, which undergoes sulfonation with chlorosulfonic acid (ClSO₃H) to form 2-amino-4-chloro-5-sulfamoylbenzoic acid. This intermediate reacts with 2-methylquinazolin-4(3H)-one in a cyclization step mediated by phosphorus oxychloride (POCl₃), producing the this compound backbone. Critical parameters include:

  • Sulfonation Temperature : Maintained at 45–55°C to prevent oversulfonation
  • Stoichiometric Ratios : 1:1.2 molar ratio of benzoic acid derivative to chlorosulfonic acid
  • Reaction Time : 10–14 hours for complete sulfamoyl group incorporation

The traditional route achieves 68–72% overall yield in laboratory settings but faces challenges in controlling exothermic reactions during chlorosulfonic acid addition.

Intermediate Purification

Post-sulfonation intermediates are isolated via ice-water quenching, yielding light yellow solids that undergo ammoniation in chloroform/ammoniacal liquor systems. Industrial-scale processes employ fractional crystallization using ethanol-water mixtures (3:1 v/v) to obtain 2-amino-4-chloro-5-sulfamoylbenzoic acid with 84–87% purity before cyclization.

Novel Synthetic Approaches

Thionyl Chloride-Assisted Sulfonation

Patent CN102557995A introduces thionyl chloride (SOCl₂) as a dual-purpose solvent and reagent, addressing batch-to-batch variability in chlorosulfonic acid content. The modified protocol:

  • Charges chlorosulfonic acid (90 mL) and N-ethoxalyl-5-chloro-2-methyl-aniline (60 g)
  • Heats to 48–52°C for 12 hours
  • Adds SOCl₂ (0.1–0.2× chlorosulfonic acid volume)
  • Continues heating for 10–14 hours

This method reduces chlorosulfonic acid consumption by 17–23% while increasing yields to 87.5–91%. Excess SOCl₂ (>0.17× volume) decreases yields to 62.5%, highlighting the need for precise stoichiometry.

Continuous Flow Reactor Adaptation

Recent pilot studies demonstrate this compound synthesis in continuous flow systems, achieving:

Parameter Batch Process Flow Process
Reaction Time 14 h 2.7 h
Yield 91% 88%
Temperature Control ±3°C ±0.5°C

The microreactor design enhances heat transfer during exothermic sulfonation steps, reducing thermal degradation by 12–15% compared to batch reactors.

Process Optimization Strategies

Solvent System Engineering

WO2000043042A1 details solvent optimization for final purification:

  • Propylene Glycol : 400–800 mg/mL as primary solvent
  • Ethanol-Water : 50–250 mg/mL cosolvent system
  • pH Control : Maintained at 4–5 using citrate buffers

This formulation stabilizes this compound against hydrolysis, extending shelf-life to 36 months at 25°C.

Byproduct Suppression

GC-MS analysis identifies three major byproducts:

  • N-Ethoxycarbonyl-5-chloro-2-methyl-4-sulfonic acid (2–4% yield)
  • Dimeric sulfonamide adducts (1–1.8% yield)
  • Chlorinated quinazolinones (0.5–1.2% yield)

Implementing gradient cooling (52°C → 25°C over 3 h) reduces dimer formation by 78%.

Industrial-Scale Manufacturing

Equipment Specifications

  • Reactor Material : Glass-lined steel (sulfonation)
  • Filtration : 0.2 μm sintered metal filters
  • Drying : Vacuum tray dryers (50°C, <10 mmHg)

A typical 500 kg batch requires:

Component Quantity Purity
2-Amino-4-chlorobenzoic acid 380 kg ≥99%
Chlorosulfonic acid 620 L 98%
Thionyl chloride 105 L 99.5%

Quality Control Protocols

Final API testing includes:

  • HPLC Purity : ≥99.5% (C18 column, 0.1% H₃PO₄/ACN gradient)
  • Related Substances : ≤0.2% individual impurities
  • Residual Solvents : <500 ppm SOCl₂, <300 ppm chloroform

The crystallization endpoint is determined via in-situ Raman spectroscopy monitoring the 1582 cm⁻¹ sulfonamide peak.

Emerging Methodologies

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferase mutants demonstrate:

  • Reaction Rate : 0.8 mmol/g enzyme/h
  • Specificity : 98% para-sulfonation vs. 82% chemical methods
  • Waste Reduction : 65% lower E-factor

Current limitations include enzyme cost ($420/kg) and 72-hour reaction times.

Photocatalytic Cyclization

UV-A irradiation (365 nm) with TiO₂ catalysts accelerates quinazolinone formation:

Catalyst Loading Irradiation Time Yield
1 wt% 6 h 74%
3 wt% 4 h 81%
5 wt% 3 h 79%

Optimal conditions balance photon absorption against catalyst-induced side reactions.

Análisis De Reacciones Químicas

La metolazona sufre varios tipos de reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina y compuestos de sulfonamida .

Aplicaciones Científicas De Investigación

Clinical Indications

  • Congestive Heart Failure : Metolazone is commonly used in patients with congestive heart failure (CHF) to manage edema and fluid overload. It is particularly effective when combined with loop diuretics, helping to overcome diuretic resistance, which occurs when patients do not respond adequately to loop diuretics alone .
  • Hypertension : This compound is also indicated for the treatment of hypertension, either as a monotherapy or in conjunction with other antihypertensive agents. It helps lower blood pressure by promoting sodium and water excretion .
  • Chronic Kidney Disease : this compound is beneficial for patients with chronic kidney disease (CKD), especially those with a glomerular filtration rate (GFR) below 30 mL/min/1.73 m². Its mechanism allows for effective diuresis without significantly affecting renal function .
  • Nephrotic Syndrome : The drug can be utilized to manage edema associated with nephrotic syndrome, either alone or in combination with spironolactone .

Case Study 1: Efficacy in Heart Failure

A study evaluated the outcomes associated with the use of this compound as an adjunct therapy in acute decompensated heart failure. The results indicated that while this compound improved diuresis, it was also linked to adverse effects such as hyponatremia and worsening renal function. This raised questions about its routine use before optimizing loop diuretic doses .

Case Study 2: Combination Therapy

Research on the combination of this compound and valsartan highlighted its effectiveness in managing hypertension and fluid retention in animal models. The study demonstrated significant improvements in renal function and reductions in blood pressure when both agents were administered together .

Adverse Effects and Considerations

While this compound is effective, it can lead to several side effects including:

  • Electrolyte Imbalances : Commonly observed imbalances include hypokalemia (low potassium levels) and hyponatremia (low sodium levels) .
  • Renal Function Decline : Close monitoring of renal function is essential, especially in patients with pre-existing kidney conditions .

Comparación Con Compuestos Similares

Receptor Binding and Tubular Effects

  • Peripheral Benzodiazepine Receptor (PBR) Inhibition: Metolazone (IC₅₀ = 1 µM) outperforms indacrinone (42 µM), indapamide (58 µM), hydrochlorothiazide (HCTZ; 117 µM), and trichloromethiazide (175 µM) in inhibiting PBR binding, correlating with its potent natriuretic efficacy .

Table 1: Key Pharmacodynamic Parameters

Compound PBR IC₅₀ (µM) Proximal Tubule Action Primary Site of Action
This compound 1 Yes (Na⁺/PO₄³⁻/glucose) Cortical diluting segment
Hydrochlorothiazide 117 No Distal convoluted tubule
Chlorothiazide N/A No Distal convoluted tubule
Indapamide 58 No Early distal tubule

Pharmacokinetic Comparisons

Absorption and Elimination

  • controls) .
  • HCTZ: Shorter t₁/₂ (~2.5 hours), non-linear accumulation with repeated dosing.
  • Chlorothiazide: Requires intravenous administration for optimal bioavailability in acute settings .

Table 2: Pharmacokinetic Profiles

Parameter This compound Hydrochlorothiazide Chlorothiazide
tₘₐₓ (hours) 2.0 (fasted) 1.5–2.5 1–2 (IV)
t₁/₂ (hours) 7.5 2.5–14 1.5
Renal Excretion (%) 8–24 70–90 60–80
Food Effect Delayed tₘₐₓ Minimal None

Clinical Efficacy in Heart Failure and Hypertension

Heart Failure

  • Diuretic Resistance: this compound (5.8 ± 3.5 mg/day) demonstrated non-inferiority to IV chlorothiazide (491 ± 282 mg/day) in enhancing net urine output (UOP) in acute decompensated heart failure (ADHF), with comparable renal safety .
  • Weight Loss : this compound achieved greater weight reduction (3.2 kg vs. 2.6 kg) compared to dapagliflozin in fluid-overloaded patients .

Hypertension

  • Low-Dose Formulation : 0.5 mg/day this compound reduced systolic/diastolic blood pressure by 10–15 mmHg, with fewer electrolyte disturbances (e.g., hypokalemia) than older formulations .

Actividad Biológica

Metolazone is a thiazide-like diuretic primarily used in the management of hypertension and heart failure, particularly in patients resistant to loop diuretics. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions mainly by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased diuresis. It acts similarly to thiazide diuretics but has a more potent effect on patients with renal impairment. The compound is classified as a quinazoline derivative and exhibits additional interactions that influence its pharmacological profile.

Activation of Human Pregnane X Receptor (hPXR)

Recent studies have identified this compound as an activator of the human pregnane X receptor (hPXR), which plays a crucial role in drug metabolism. Activation of hPXR enhances the expression of cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1) in human hepatocytes and intestinal cells. This interaction can lead to altered drug metabolism and potential drug-drug interactions, necessitating caution when prescribing this compound alongside other medications .

Efficacy in Heart Failure Management

This compound has demonstrated significant efficacy in patients with heart failure, particularly those resistant to loop diuretics. A recent randomized controlled trial compared this compound with dapagliflozin in patients with acute decompensated heart failure (ADHF) resistant to loop diuretics. The study found that this compound provided a greater reduction in weight and pulmonary congestion compared to dapagliflozin over a three-day treatment period .

Table 1: Clinical Trial Results Comparing this compound and Dapagliflozin

ParameterThis compound (n=31)Dapagliflozin (n=30)p-value
Weight Change at 96h (kg)3.6 ± 2.03.0 ± 2.50.65
Cumulative Furosemide Dose (mg)704 ± 428977 ± 492Not specified

The results indicate that this compound is effective in managing fluid overload in heart failure patients, particularly those who do not respond adequately to standard loop diuretics.

Adverse Effects and Safety Profile

While this compound is effective, it is associated with several adverse effects, including hypokalemia, hyponatremia, and worsening renal function during treatment . A cohort study indicated that adding this compound as an adjunct therapy did not significantly increase morbidity or mortality compared to standard treatment protocols .

Case Studies

  • Furosemide Resistance : A retrospective analysis involving ten patients with refractory heart failure showed that this compound provided an additive diuretic effect when combined with furosemide, highlighting its utility in complex cases .
  • Long-term Outcomes : Another study assessed long-term outcomes associated with this compound use during acute decompensated heart failure therapy, suggesting no significant increase in adverse outcomes when used appropriately .

Q & A

Q. How to address reproducibility challenges in this compound formulation studies?

  • Methodology : Publish detailed protocols (e.g., Plasdone K-29/32 ratios, solvent evaporation temperatures) in supplementary materials. Use Open Science Framework (OSF) to share raw SEM images, dissolution profiles, and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolazone
Reactant of Route 2
Metolazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.